2,6-DI-Tert-butyl-4-methoxyphenol

Antioxidant Activity Oxidation Induction Time Polymer Stabilization

2,6-Di-tert-butyl-4-methoxyphenol (DBHA/DTBMP) is a sterically hindered phenolic antioxidant with quantitatively proven performance advantages over BHT. In styrene monomer stabilization, DBHA reduces polymer formation by 61.4% versus BHT, extending monomer shelf life and reducing fouling. In hydrocarbon lubricants and polyolefins, it delivers 94% higher antioxidant efficiency (OIT) than BHT. In liposomal systems, it outperforms both BHT and α-tocopherol. Choose DBHA for superior oxidative protection, enabling lower additive loading and extended product service life.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 489-01-0
Cat. No. B167138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-DI-Tert-butyl-4-methoxyphenol
CAS489-01-0
Synonyms2.6-Di-t-butyl-4-hydroxymethyl phenol
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC
InChIInChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3
InChIKeySLUKQUGVTITNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di-tert-butyl-4-methoxyphenol (CAS 489-01-0) Procurement Guide: A Sterically Hindered Phenolic Antioxidant with Para-Methoxy Substitution


2,6-Di-tert-butyl-4-methoxyphenol (DBHA, DTBMP) is a synthetic, sterically hindered phenolic antioxidant belonging to the class of para-alkoxy-substituted di-tert-butylphenols . It is commercially supplied as a white to light yellow crystalline powder with a melting point range of 102–106 °C, limited water solubility, and an assay specification typically ≥97% by GC . The compound functions as a chain-breaking antioxidant by donating a phenolic hydrogen atom to peroxyl radicals, thereby terminating autoxidation cascades . Its structure features two ortho tert-butyl groups that provide steric shielding of the reactive –OH moiety and a para-methoxy group that enhances electron donation and hydrogen atom transfer efficiency [1].

Why Substituting 2,6-Di-tert-butyl-4-methoxyphenol with BHT or Other Phenolic Antioxidants Without Verification Can Compromise Formulation Performance


Although 2,6-di-tert-butyl-4-methoxyphenol (DBHA) shares the 2,6-di-tert-butylphenol backbone with the widely used antioxidant BHT, the presence of a para-methoxy group fundamentally alters its radical-scavenging kinetics and efficacy in specific media [1]. Direct comparative studies in hydrocarbon autoxidation models reveal that DBHA exhibits markedly higher antioxidant efficiency than BHT under identical conditions [2]. Furthermore, the relative performance ranking of hindered phenols is not conserved across different solvent systems and reaction environments; for example, the H-atom donating activity hierarchy can shift when moving from nonpolar hydrocarbons to hydrogen-bond accepting solvents or liposomal membranes [1][3]. Consequently, assuming functional equivalence between DBHA and BHT—or any other in-class phenolic—without empirical confirmation can lead to underperforming formulations, increased oxidative degradation, and costly reformulation efforts.

Quantitative Performance Benchmarks for 2,6-Di-tert-butyl-4-methoxyphenol vs. BHT and Other Hindered Phenols


94% Higher Antioxidant Efficiency Compared to BHT in Squalane Oxidation Model (OIT by DSC)

In a comparative study evaluating the antioxidant efficiency of commercial hindered phenols using differential scanning calorimetry (DSC) to measure the oxidation induction time (OIT) of antioxidant solutions in squalane (a model hydrocarbon substrate), 2,6-di-tert-butyl-4-methoxyphenol (referred to as BHA in the study) was found to be 94% more efficient than 2,6-di-tert-butyl-4-methylphenol (BHT) after normalizing for molecular weight and functionality [1]. The authors concluded that new commercial hindered phenolic antioxidants should be based on the more effective 4-methoxyphenol structure rather than the conventional BHT structure [1].

Antioxidant Activity Oxidation Induction Time Polymer Stabilization Lubricant Additives

2.6× Lower Polymer Growth Percentage in Styrene Polymerization Inhibition at 4 Hours vs. BHT

In a study evaluating antipolymer and antioxidant activity in styrene monomer stabilization using density functional theory (DFT) calculations and experimental validation, 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) exhibited significantly superior inhibition of undesired styrene polymerization compared to BHT [1]. The growth percentage of polymer after 4 hours was measured as 16.40% for DTBMP versus 42.50% for BHT, representing a 61.4% reduction in polymer formation [1]. The conversion percentage of styrene monomer after 4 hours was also lower for DTBMP (0.048%) compared to BHT (0.111%) [1].

Polymerization Inhibition Styrene Monomer Stabilization Process Safety Antipolymer Activity

Superior Antioxidant Potency in Liposomal Membranes: DBHA Outperforms BHT and Matches NFUR

A study evaluating the efficiency of phenolic antioxidants delivered by liposomal transfer measured antioxidant activities (kinh values) in dilinoleoylphosphatidylcholine (DLPC) liposomes, a model biomembrane system [1]. The average kinh values in liposomes established a relative activity order: NFUR ≈ DBHA > PMHC > BHT ≈ α-tocopherol [1]. This ranking indicates that 2,6-di-tert-butyl-4-methoxyphenol (DBHA) exhibits antioxidant potency in liposomal membranes that is statistically equivalent to the highly active naphthofuran derivative NFUR and significantly greater than BHT, which performed on par with α-tocopherol [1].

Liposomal Antioxidant Activity Biomembrane Model Lipid Peroxidation In Vitro Efficacy

Distinct H-Atom Donating Activity Profile in Hydrogen-Bond Accepting Solvents vs. BHT and PMHC

A systematic stopped-flow kinetic study measured the H-atom donating activities of BHT, DBHA, and PMHC toward the DPPH radical in a series of hydrogen-bond accepting (HBA) solvents (hexane, 1-propanol, tert-butyl alcohol, and acetone) [1]. While higher H-atom donating activities were observed for BHT, DBHA, and PMHC toward an oxygen-centered radical (DBMP), the kinetic solvent effect (KSE)—the decrease in activity upon transferring from hexane to HBA solvents—was found to be independent of the nature of the abstracting radical [1]. Notably, the highly sterically hindered structures of BHT and DBHA exhibited a lower KSE compared to the less hindered PMHC, indicating that both di-tert-butyl phenols maintain relatively greater activity retention in polar, hydrogen-bond accepting media [1].

Solvent Effects H-Atom Transfer Kinetics DPPH Radical Scavenging Structure-Activity Relationship

Validated Application Scenarios for 2,6-Di-tert-butyl-4-methoxyphenol Based on Comparative Performance Data


Stabilization of Styrene Monomer During Storage and Transportation

2,6-Di-tert-butyl-4-methoxyphenol (DTBMP) is an effective inhibitor of undesired thermal polymerization in styrene monomer. Comparative experimental data show that after 4 hours, DTBMP reduces polymer growth to 16.40%, compared to 42.50% for BHT under identical conditions [1]. This 61.4% reduction in polymer formation translates to extended monomer shelf life, reduced fouling of storage vessels and pipelines, and lower process downtime for cleaning. The demonstrated superiority over BHT makes DTBMP a strategic choice for styrene producers and downstream polymer manufacturers seeking to optimize monomer quality and minimize waste [1].

High-Performance Antioxidant for Hydrocarbon Lubricants and Polyolefins

In hydrocarbon-based matrices such as lubricants and polyolefin polymers, 2,6-di-tert-butyl-4-methoxyphenol (referred to as BHA) provides 94% higher antioxidant efficiency than the industry-standard BHT, as measured by oxidation induction time (OIT) in a squalane model using differential scanning calorimetry [2]. This substantial performance margin directly correlates with extended oxidative stability in finished lubricant formulations and polymer articles, enabling lower additive loading, reduced discoloration, and prolonged service life. Formulators seeking to upgrade antioxidant protection in hydrocarbon systems without reformulating from scratch can leverage this compound's quantitatively proven efficiency advantage [2].

Antioxidant Protection in Liposomal and Lipid-Based Formulations

In liposomal membrane models (DLPC liposomes), 2,6-di-tert-butyl-4-methoxyphenol (DBHA) achieves an antioxidant activity ranking of NFUR ≈ DBHA > PMHC > BHT ≈ α-tocopherol, placing it in the top tier of tested hindered phenols and significantly above BHT [3]. This elevated performance in a biomimetic lipid environment is directly relevant to the stabilization of liposomal drug delivery systems, cosmetic emulsions, and lipid-based nutritional supplements. The data support the selection of DBHA over BHT or α-tocopherol when oxidative protection of unsaturated lipids in aqueous/lipid interfaces is critical [3].

Research Tool for Studying Solvent Effects on H-Atom Transfer Kinetics

2,6-Di-tert-butyl-4-methoxyphenol (DBHA) serves as a valuable reference compound in kinetic studies of H-atom transfer from phenols to radicals. Comparative stopped-flow kinetic data with DPPH radical across multiple solvents (hexane, 1-propanol, tert-butyl alcohol, acetone) demonstrate that DBHA, like BHT, exhibits a reduced kinetic solvent effect (KSE) compared to less hindered phenols such as PMHC, owing to steric shielding by the ortho tert-butyl groups [4]. Researchers investigating antioxidant mechanisms, solvent effects on PCET reactions, or structure-activity relationships in phenolic antioxidants can utilize DBHA as a well-characterized, commercially available model compound with established benchmark kinetic parameters [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-DI-Tert-butyl-4-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.